molecular formula C4H10N2O B11750295 [(Oxetan-3-yl)methyl]hydrazine

[(Oxetan-3-yl)methyl]hydrazine

Cat. No.: B11750295
M. Wt: 102.14 g/mol
InChI Key: NUPZATPYMMGWBE-UHFFFAOYSA-N
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Description

[(Oxetan-3-yl)methyl]hydrazine is a compound that features an oxetane ring attached to a hydrazine moiety Oxetane is a four-membered ring containing one oxygen atom, while hydrazine consists of two nitrogen atoms connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Oxetan-3-yl)methyl]hydrazine typically involves the formation of the oxetane ring followed by the introduction of the hydrazine group. One common method for preparing oxetane derivatives is through the epoxide ring-opening reaction. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide can yield oxetanes in good yields . The hydrazine moiety can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

[(Oxetan-3-yl)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form azo compounds.

    Reduction: The oxetane ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazine group under mild conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

[(Oxetan-3-yl)methyl]hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Oxetan-3-yl)methyl]hydrazine involves its interaction with various molecular targets. The oxetane ring can act as a hydrogen bond acceptor, while the hydrazine moiety can form hydrogen bonds and participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Oxetan-3-yl)methyl]hydrazine is unique due to the presence of both an oxetane ring and a hydrazine moiety

Properties

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

oxetan-3-ylmethylhydrazine

InChI

InChI=1S/C4H10N2O/c5-6-1-4-2-7-3-4/h4,6H,1-3,5H2

InChI Key

NUPZATPYMMGWBE-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)CNN

Origin of Product

United States

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